3-bromo-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine

Medicinal Chemistry Scaffold Differentiation Physicochemical Profiling

3-Bromo-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine (CAS 2174007-65-7) is a heterocyclic building block belonging to the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine class. It features a saturated pyridine ring fused to an imidazole core, with a bromine atom at the 3-position and a trifluoromethyl group at the 2-position.

Molecular Formula C8H8BrF3N2
Molecular Weight 269.065
CAS No. 2174007-65-7
Cat. No. B2659078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine
CAS2174007-65-7
Molecular FormulaC8H8BrF3N2
Molecular Weight269.065
Structural Identifiers
SMILESC1CCN2C(=NC(=C2Br)C(F)(F)F)C1
InChIInChI=1S/C8H8BrF3N2/c9-7-6(8(10,11)12)13-5-3-1-2-4-14(5)7/h1-4H2
InChIKeyCGGCYNTUCXXVMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is 3-Bromo-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine (CAS 2174007-65-7) and Why Is It Sourced for Research?


3-Bromo-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine (CAS 2174007-65-7) is a heterocyclic building block belonging to the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine class. It features a saturated pyridine ring fused to an imidazole core, with a bromine atom at the 3-position and a trifluoromethyl group at the 2-position [1]. This scaffold is employed in medicinal chemistry programs targeting kinases, bromodomains, and TNFα signalling, where the fully saturated ring imparts a distinct three-dimensional shape and altered lipophilicity relative to unsaturated imidazo[1,2-a]pyridine analogs [2].

Why 3-Bromo-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine Cannot Be Replaced by an Unsaturated Analog


The saturated (tetrahydro) core of this compound fundamentally alters its physicochemical and conformational profile compared to its aromatic counterpart, 3-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 503172-42-7). The saturated ring increases molecular weight by ~4 Da, raises XLogP3 by approximately 0.4 log units, and increases the fraction of sp³-hybridized carbons (Fsp³) from 0 to 0.625 [1]. These differences affect passive permeability, metabolic stability, and target-binding complementarity. In scaffold-focused medicinal chemistry programs, substituting a tetrahydro scaffold for an aromatic one can abolish target engagement, as demonstrated in tetrahydroimidazo[1,2-a]pyridine-based TNFα modulator series where even subtle ring modifications led to >10-fold shifts in potency [2]. Therefore, generic replacement without systematic validation risks invalidating SAR and wasting procurement resources.

Quantitative Differentiation Evidence for 3-Bromo-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine vs. Closest Analogs


Molecular Weight and Elemental Composition Differentiation vs. Unsaturated Analog

The target compound possesses a molecular weight of 269.06 g/mol (C₈H₈BrF₃N₂), versus 265.03 g/mol (C₈H₄BrF₃N₂) for the unsaturated analog 3-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 503172-42-7). This 4.03 Da difference arises from four additional hydrogen atoms in the saturated ring system [1].

Medicinal Chemistry Scaffold Differentiation Physicochemical Profiling

Lipophilicity Shift: XLogP3 Comparison Underscores Differential Membrane Permeability Potential

The target compound has a computed XLogP3 of 2.7, while its unsaturated analog 3-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine has a computed XLogP3 of approximately 2.3 [1]. The ΔXLogP3 of +0.4 represents a meaningful lipophilicity shift that can influence passive membrane permeability, plasma protein binding, and metabolic clearance.

Lipophilicity ADME Drug Design

Fraction sp³ (Fsp³) as a Conformational and Selectivity Determinant

The target compound has an Fsp³ of 0.625 (5 of 8 carbons are sp³-hybridized), compared to Fsp³ = 0 for the fully aromatic analog [1]. This metric quantifies the three-dimensional character of the scaffold. Higher Fsp³ is correlated with improved clinical success rates and reduced off-target promiscuity in medicinal chemistry campaigns [2].

Conformational Analysis Selectivity Scaffold Hopping

Rotatable Bond Count and Topological Polar Surface Area: Implications for Oral Bioavailability

The target compound has 0 rotatable bonds and a topological polar surface area (TPSA) of 17.8 Ų. The unsaturated analog also has 0 rotatable bonds but a comparable TPSA [1]. Both compounds satisfy Veber's oral bioavailability criteria (≤10 rotatable bonds, ≤140 Ų TPSA). However, the target compound's combined Fsp³ and TPSA profile situates it in a region of drug-like chemical space associated with higher solubility for a given logP compared to planar aromatic analogs, due to reduced crystal packing efficiency [2].

Oral Bioavailability Veber Rules Drug-Likeness

Where 3-Bromo-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine Delivers the Strongest Research Value


Scaffold-Hopping Programs Targeting TNFα or Kinase Modulation Requiring a Saturated Core

Patent disclosures on tetrahydroimidazo[1,2-a]pyridine derivatives as TNFα modulators demonstrate that the saturated core is essential for potency and selectivity in this target class [1]. When a project transitions from an aromatic imidazo[1,2-a]pyridine hit to a lead series, the target compound (with Br and CF₃ substituents retained) serves as a direct comparator to quantify the contribution of core saturation to binding affinity, selectivity, and metabolic stability. Its XLogP3 of 2.7 and Fsp³ of 0.625 make it a well-balanced starting point for further derivatization via Suzuki or Buchwald coupling at the bromo position.

Building Block for Parallel Library Synthesis via C–Br Cross-Coupling

The bromine at position 3 provides a synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald–Hartwig) to generate diverse compound libraries [1]. The trifluoromethyl group at position 2 simultaneously enhances metabolic stability and serves as a ¹⁹F NMR probe for binding assays [2]. The saturated ring distinguishes this building block from aromatic analogs by introducing stereoelectronic effects that translate into library members with higher Fsp³ values—a parameter directly linked to improved developability profiles.

Physicochemical Benchmarking in ADME Optimization Workflows

The compound's defined physicochemical profile—MW 269.06, XLogP3 2.7, TPSA 17.8 Ų, 0 H-bond donors, 4 H-bond acceptors—makes it a compact reference probe for evaluating how core saturation affects ADME parameters within an imidazopyridine series [1]. Researchers can use this compound alongside its unsaturated analog (MW 265.03, XLogP3 ~2.3) in parallel Caco-2 permeability, microsomal stability, and plasma protein binding assays to experimentally quantify the contribution of the saturated ring to each ADME endpoint.

Fragment Elaboration Starting Point for Bromodomain or Epigenetic Target Projects

Given the established use of imidazo[1,2-a]pyridine scaffolds in bromodomain inhibitor programs [1] and the favorable Fsp³ of this compound (0.625), it is positioned as a fragment-elaboration starting point for epigenetic targets where selectivity across BET family members is critical. The tetrahydro core introduces conformational constraint not achievable with planar aromatic fragments, potentially enhancing subtype selectivity while the CF₃ group provides a hydrophobic anchor that can be exploited in structure-based design.

Quote Request

Request a Quote for 3-bromo-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.